molecular formula C19H14ClN3O4 B6074911 [(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate

[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate

Cat. No.: B6074911
M. Wt: 383.8 g/mol
InChI Key: WZWGFHHIHOTXKA-OQKWZONESA-N
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Description

[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate is a complex organic compound that features a carbazole core structure with a nitrobenzoate moiety

Properties

IUPAC Name

[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-12-6-9-16-15(10-12)14-2-1-3-17(18(14)21-16)22-27-19(24)11-4-7-13(8-5-11)23(25)26/h4-10,21H,1-3H2/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWGFHHIHOTXKA-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C1)NC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C1)NC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate typically involves a multi-step process. The initial step often includes the formation of the carbazole core, followed by the introduction of the chloro substituent. The final step involves the condensation of the carbazole derivative with 4-nitrobenzoic acid under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted carbazole compounds.

Scientific Research Applications

[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,3,4,9-tetrahydrocarbazol-1-one: A precursor in the synthesis of the target compound.

    4-nitrobenzoic acid: Another precursor used in the final condensation step.

    Bis(2-ethylhexyl) terephthalate: Shares some structural similarities but differs in functional groups and applications.

Uniqueness

[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate is unique due to its specific combination of a carbazole core with a nitrobenzoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

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